molecular formula C8H16S B156902 2-Butyltetrahydrothiophene CAS No. 1613-49-6

2-Butyltetrahydrothiophene

Cat. No.: B156902
CAS No.: 1613-49-6
M. Wt: 144.28 g/mol
InChI Key: NBPQJOLVXAKDFK-UHFFFAOYSA-N
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Description

2-Butyltetrahydrothiophene (IUPAC name: 2-butylthiolane) is a saturated five-membered heterocyclic compound containing one sulfur atom, with a butyl group substituted at the 2-position of the thiolane ring. Its molecular formula is C₈H₁₆S, and it has a molecular weight of 144.28 g/mol. Structurally, it is analogous to tetrahydrofuran (THF) but replaces oxygen with sulfur, imparting distinct electronic and steric properties.

Properties

CAS No.

1613-49-6

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

2-butylthiolane

InChI

InChI=1S/C8H16S/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3

InChI Key

NBPQJOLVXAKDFK-UHFFFAOYSA-N

SMILES

CCCCC1CCCS1

Canonical SMILES

CCCCC1CCCS1

Synonyms

2-Butyltetrahydrothiophene

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Physical Properties: 2-Butyltetrahydrothiophene is a colorless to pale yellow liquid with a boiling point of ~180–190°C and a melting point of approximately -30°C. It is insoluble in water but miscible with organic solvents like ethanol, ether, and chloroform.
  • Synthesis : Typically synthesized via alkylation of tetrahydrothiophene using butyl halides under basic conditions. Characterization methods include NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .
  • Applications : Used as a solvent in organic synthesis, a precursor in pharmaceuticals, and a ligand in coordination chemistry due to its electron-rich sulfur atom.

Structural and Functional Analogues

The properties of this compound are influenced by its alkyl chain length, ring saturation, and sulfur atom. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Properties of this compound and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility in Water Key Reactivity
This compound C₈H₁₆S 144.28 180–190 -30 Insoluble Oxidizes to sulfone; ring-opening under strong acids/bases
Tetrahydrothiophene (THT) C₄H₈S 88.17 119 -96 Slightly soluble Rapid oxidation to sulfone; polymerizes upon ring-opening
3-Methyltetrahydrothiophene C₅H₁₀S 102.19 ~130 -50 Insoluble Steric hindrance reduces oxidation rate vs. THT
Thiophene C₄H₄S 84.14 84 -38 Insoluble Electrophilic aromatic substitution; no ring-opening
Tetrahydrothiopyran (6-membered ring) C₅H₁₀S 102.19 142 -20 Insoluble Higher thermal stability due to reduced ring strain

Key Research Findings

Steric and Electronic Effects :

  • The butyl group in this compound increases hydrophobicity and steric bulk compared to THT or 3-methyltetrahydrothiophene. This reduces its reactivity in nucleophilic substitutions but enhances stability in acidic environments .
  • Oxidation Sensitivity : THT oxidizes rapidly to sulfones (e.g., sulfolane), while this compound requires stronger oxidizing agents (e.g., H₂O₂/CH₃COOH) due to steric protection of the sulfur atom.

Spectroscopic Differences :

  • ¹H NMR : The butyl group in this compound shows distinct resonances at δ 0.9–1.6 ppm (alkyl protons), while THT exhibits simpler spectra with peaks at δ 2.5–3.0 ppm (ring protons adjacent to sulfur) .
  • IR Spectroscopy : The C-S stretching vibration in this compound appears at ~650 cm⁻¹ , shifted from THT’s ~620 cm⁻¹ due to alkyl substitution.

Applications in Industry :

  • THT is widely used as a gas odorant due to its low odor threshold, whereas this compound’s higher molecular weight makes it suitable as a solvent for lipophilic compounds .
  • In pharmaceuticals, this compound derivatives show improved blood-brain barrier penetration compared to smaller analogues like 3-methyltetrahydrothiophene.

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